(1S,2S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine
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Overview
Description
(1S,2S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine is a chiral compound with a complex structure that includes a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of solvents like dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alkane.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1S,2S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The benzodiazole ring is known to interact with protein binding sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Mibefradil: A calcium channel blocker with a similar benzodiazole structure.
3-Chlorobenzamide: Shares a benzene ring with amide functionality.
Uniqueness
(1S,2S)-1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine is unique due to its specific chiral centers and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H17N3/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12/h4-8,11H,3,13H2,1-2H3,(H,14,15)/t8-,11-/m0/s1 |
InChI Key |
XZPXJYCEDOOLIW-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)N |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)N |
Origin of Product |
United States |
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